molecular formula C21H21FN6O B2889435 (3-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021038-58-3

(3-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone

Katalognummer B2889435
CAS-Nummer: 1021038-58-3
Molekulargewicht: 392.438
InChI-Schlüssel: XTRZFCZPTFMINR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H21FN6O and its molecular weight is 392.438. The purity is usually 95%.
BenchChem offers high-quality (3-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

A study by Gökçe et al. (2005) describes the synthesis of a series of pyridazinone derivatives, including compounds similar to the one , which were evaluated for their analgesic and anti-inflammatory activities. The research indicated that some of these derivatives exhibited potent analgesic activity, surpassing acetylsalicylic acid in efficacy, without showing gastric ulcerogenic effects typical of nonsteroidal anti-inflammatory drugs. The study also delves into the structure-activity relationship of these compounds, providing insights into their potential therapeutic applications (Gökçe, Bakir, Şahin, Kuepeli, & Yeşilada, 2005).

Novel Compound Synthesis

In another study, Koza et al. (2013) reported the synthesis of novel pyridazin-4(5H)-one derivatives, starting from specific ester functionalities. These compounds, which include structural motifs related to (3-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone, underwent various chemical reactions leading to the formation of a fused pyridazinone skeleton. The research highlights the methodological advancements in synthesizing such complex molecules and their potential utility in pharmacological studies (Koza, Keskin, Ozer, Cengiz, Şahin, & Balcı, 2013).

Pharmacological Potential

Vacher et al. (1999) explored a novel class of 5-HT1A receptor agonists, incorporating structural elements akin to the chemical . Their work aimed at enhancing the oral bioavailability and agonist activity of these compounds. The introduction of a fluorine atom into the compound's structure significantly improved its pharmacological profile, indicating the potential of such derivatives for therapeutic applications, particularly in treating depression (Vacher, Bonnaud, Funes, Jubault, Koek, Assié, Cosi, & Kleven, 1999).

Fluorescent Logic Gates

A study by Gauci and Magri (2022) developed compounds that function as fluorescent logic gates, which included structures similar to the molecule . These compounds demonstrated the ability to reconfigure between different logical states based on solvent polarity changes, suggesting potential applications in molecular electronics and sensing technologies (Gauci & Magri, 2022).

Anticonvulsant Agents

Malik and Khan (2014) synthesized and evaluated a series of methanone derivatives for their anticonvulsant activities. These compounds, related to the one of interest, showed significant potential as sodium channel blockers, highlighting their applicability in treating seizure disorders and furthering the understanding of their mechanism of action (Malik & Khan, 2014).

Eigenschaften

IUPAC Name

(3-fluorophenyl)-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O/c1-15-4-2-7-18(23-15)24-19-8-9-20(26-25-19)27-10-12-28(13-11-27)21(29)16-5-3-6-17(22)14-16/h2-9,14H,10-13H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRZFCZPTFMINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.